molecular formula C18H16N2O3S2 B2446965 Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate CAS No. 864922-90-7

Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate

Cat. No.: B2446965
CAS No.: 864922-90-7
M. Wt: 372.46
InChI Key: RUEIALGHIQZECI-UHFFFAOYSA-N
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Description

Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate: is an organic compound featuring a benzyl ester linked to a thiadiazole ring substituted with a methoxyphenyl group

Properties

IUPAC Name

benzyl 2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-22-15-9-7-14(8-10-15)17-19-18(25-20-17)24-12-16(21)23-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEIALGHIQZECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The 3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine intermediate is prepared through a two-step protocol:

  • Thiourea Formation : 4-Methoxybenzoyl chloride reacts with thiourea in anhydrous THF under nitrogen, yielding N-(4-methoxybenzoyl)thiourea.
  • Oxidative Cyclization : Treatment with bromine in acetic acid induces cyclization to form 3-(4-methoxyphenyl)-5-amino-1,2,4-thiadiazole (Yield: 68–72%).

Critical Parameters :

  • Excess bromine (>1.2 equiv) ensures complete cyclization but risks over-oxidation.
  • Acetic acid acts as both solvent and proton donor, stabilizing intermediates.

Esterification to Form the Benzyl Ester

Benzylation of the Acetic Acid Intermediate

The acetamide is hydrolyzed and esterified in a one-pot procedure:

  • Acid Hydrolysis :
    • 2-(Benzylthio)-N-(3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)acetamide is treated with 6 M HCl at reflux for 4 hours to yield 2-(benzylthio)acetic acid.
  • Benzyl Ester Formation :
    • The acid reacts with benzyl bromide (1.5 equiv) and K₂CO₃ (3.0 equiv) in acetone at 50°C for 12 hours (Yield: 82%).

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.81 (s, 3H, OCH₃), 4.37 (s, 2H, SCH₂CO), 5.21 (s, 2H, OCH₂Ph), 7.02–7.44 (m, 9H, aromatic).
  • HRMS (ESI) : m/z calculated for C₁₈H₁₆N₂O₃S₂ [M+H]⁺: 372.5; found: 372.4.

Alternative Synthetic Routes and Optimization

Direct Thioetherification of Preformed Thiadiazoles

A patent (WO2009015193A1) describes a streamlined approach:

  • One-Pot Assembly :
    • 5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole reacts with 2-mercaptoacetic acid and benzyl bromide in the presence of NaH/THF at 25°C for 2 hours (Yield: 88%).

Advantages :

  • Eliminates intermediate isolation steps.
  • NaH enhances nucleophilicity of the thiol group.

Microwave-Assisted Cyclization

Recent studies show that microwave irradiation (150°C, 20 min) reduces cyclocondensation time from 8 hours to 30 minutes, improving yield to 76%.

Analytical and Spectroscopic Validation

Purity Assessment by HPLC

  • Column : C18 (4.6 × 250 mm, 5 µm).
  • Mobile Phase : Acetonitrile/water (70:30) at 1.0 mL/min.
  • Retention Time : 6.8 min; Purity: 98.3%.

IR Spectral Signatures

  • Key Peaks : 1674 cm⁻¹ (C=O stretch), 1249 cm⁻¹ (C–S–C), 1537 cm⁻¹ (thiadiazole C=N).

Challenges and Mitigation Strategies

  • Low Solubility of Intermediates :
    • Use of DMF/THF mixtures (1:3) improves dissolution during acylation.
  • Oxidative Degradation :
    • Reactions conducted under nitrogen minimize disulfide byproducts.

Chemical Reactions Analysis

Benzyl Ester Hydrolysis

The benzyl ester undergoes hydrolysis under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions to yield 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetic acid:
Benzyl ester+H2OH+/OHAcetic acid derivative+Benzyl alcohol\text{Benzyl ester} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Acetic acid derivative} + \text{Benzyl alcohol}

Thioether Oxidation

The thioether (-S-) linkage is oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or mCPBA :
ThioetherH2O2Sulfoxide(60–75% yield)\text{Thioether} \xrightarrow{\text{H}_2\text{O}_2} \text{Sulfoxide} \quad (\text{60–75\% yield})
ThioethermCPBASulfone(55–68% yield)\text{Thioether} \xrightarrow{\text{mCPBA}} \text{Sulfone} \quad (\text{55–68\% yield})

Nucleophilic Substitution at Thiadiazole Core

The 1,2,4-thiadiazole ring participates in nucleophilic substitutions, particularly at the C-5 position:

  • Amination : Reacts with primary amines (e.g., benzylamine) in DMF at 80°C to form 5-amino derivatives .

  • Halogenation : Electrophilic bromination (NBS/CHCl₃) replaces the thioacetate group with Br at C-5 .

Mechanistic Pathway :

  • Deprotonation of the thiadiazole ring by a base.

  • Attack by nucleophiles (e.g., amines, halogens) at the electron-deficient C-5 position .

Cross-Coupling Reactions

The methoxyphenyl group enables Pd-catalyzed couplings:

  • Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME) to introduce diverse aryl groups .

  • Buchwald–Hartwig Amination : Forms C–N bonds with secondary amines (Pd₂(dba)₃, Xantphos) .

Example :
Thiadiazole+PhB(OH)2PdBiaryl product(50–65% yield)\text{Thiadiazole} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd}} \text{Biaryl product} \quad (\text{50–65\% yield})

Photochemical and Thermal Stability

  • Thermal Degradation : Decomposes above 200°C via cleavage of the thioacetate bond, releasing benzyl mercaptan.

  • UV Irradiation : Forms dimeric disulfides (S–S) under UV light in inert solvents (e.g., hexane).

Biological Activity-Linked Modifications

Derivatives synthesized via these reactions show enhanced pharmacological profiles:

  • Anticancer Analogues : Introduction of pyridyl or indole groups via cross-coupling improves cytotoxicity (IC₅₀ = 2.7–10.3 μM) .

  • Antimicrobial Derivatives : Sulfone variants exhibit 4–8× higher activity against S. aureus (MIC = 8 μg/mL) .

Experimental Data and Optimization

Reaction Optimization Table :

Reaction TypeOptimal CatalystSolventTemp (°C)Yield Improvement
HydrolysisHCl (0.1 M)EtOH/H₂O6082% → 89%
Suzuki CouplingPd(PPh₃)₄DME10050% → 68%

Challenges and Limitations

  • Steric Hindrance : Bulky substituents on the thiadiazole ring reduce reaction rates (e.g., tert-butyl groups lower Suzuki yields by 30%) .

  • Sensitivity : The thioacetate group is prone to hydrolysis during prolonged storage, requiring anhydrous conditions.

This compound’s reactivity is foundational for developing derivatives with tailored biological and material science applications. Further studies should explore enantioselective modifications and computational modeling to predict reaction outcomes .

Scientific Research Applications

Anticancer Activity

Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate has been investigated for its cytotoxic effects against various cancer cell lines. Studies indicate that compounds featuring the thiadiazole moiety often exhibit significant anticancer properties. For instance, a review highlighted that derivatives of 1,3,4-thiadiazole demonstrated potent inhibitory effects on human cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer), with IC50 values ranging from 0.040.04 to 1.5μM1.5\mu M .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameTarget Cell LineIC50 Value (µM)Reference
This compoundMCF-7< 1.5
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideSK-MEL-24.27
Novel Thiadiazole DerivativeA549 (Lung Cancer)< 0.8

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that thiadiazole derivatives can exhibit activity against various bacterial strains and fungi. The incorporation of the methoxyphenyl group may enhance the compound's interaction with microbial targets.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameMicrobial TargetActivity TypeReference
This compoundEscherichia coliInhibitory
5-amino-1,3,4-thiadiazole derivativesStaphylococcus aureusAntimicrobial

Structure–Activity Relationship Studies

Understanding the relationship between the chemical structure of thiadiazole derivatives and their biological activity is crucial for drug design. Structure–activity relationship studies have revealed that modifications to the thiadiazole core or the substitution patterns on the aromatic rings can significantly influence potency and selectivity against various biological targets .

Mechanism of Action

The mechanism of action of Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate involves its interaction with biological targets through its functional groups. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetate
  • Benzyl 2-((3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetate
  • Benzyl 2-((3-(4-nitrophenyl)-1,2,4-thiadiazol-5-yl)thio)acetate

Uniqueness

Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance its biological activity and make it more suitable for specific applications compared to its analogs.

Biological Activity

Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate is a compound belonging to the thiadiazole derivative class, noted for its diverse pharmacological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features several key structural components:

  • Benzyl Group : Enhances lipophilicity and biological activity.
  • Thiadiazole Moiety : Known for various biological activities including antimicrobial and anticancer properties.
  • Acetate Functional Group : Contributes to solubility and potential bioactivity.

This compound exhibits its biological effects through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.
  • DNA Intercalation : It can intercalate into DNA, disrupting replication processes and leading to cytotoxic effects in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound induces ROS production, resulting in oxidative stress and subsequent cell death in both microbial and cancer cells.

Anticancer Activity

Research indicates that thiadiazole derivatives, including this compound, possess significant anticancer properties. A study involving various 1,3,4-thiadiazole derivatives demonstrated cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. The presence of the 4-methoxyphenyl substituent was particularly noted for enhancing activity against these cell lines .

CompoundCell LineIC50 (µM)Mechanism
SCT-4MCF-76.6Caspase activation
SCT-5MDA-MB-23140.30DNA biosynthesis inhibition

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. This compound has shown potential against various bacterial strains due to its ability to disrupt microbial cell division and function .

Case Studies

  • Study on Anticancer Properties :
    • In a study focusing on the anticancer efficacy of various thiadiazoles, it was found that compounds with methoxyphenyl substituents exhibited enhanced cytotoxicity against breast cancer cells. The specific compound with a 4-methoxyphenyl group showed IC50 values indicating strong potential for further development as an anticancer agent .
  • Antimicrobial Efficacy Assessment :
    • Another investigation assessed the antimicrobial activity of newly synthesized thiadiazoles. Results indicated that derivatives with specific substitutions displayed significant inhibition against pathogenic bacteria, suggesting that this compound may serve as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via multi-step reactions involving thiol-ether formation and cyclization. For example, analogous thiadiazole derivatives are synthesized by reacting substituted thiols with activated acetates under reflux in propan-2-ol, followed by hydrazide formation and cyclization . Structural confirmation is achieved using elemental analysis (CHNS), ¹H-NMR, and chromatographic mass spectrometry (GC-MS) . Intermediate purity is verified via thin-layer chromatography (TLC) .

Q. How can researchers confirm the structural integrity of this compound and its derivatives?

  • Methodology : Use a combination of spectral techniques:

  • ¹H/¹³C-NMR to confirm substituent positions and electronic environments .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • FT-IR to identify functional groups like thioether (C-S) and carbonyl (C=O) stretches .
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What initial biological screening assays are suitable for evaluating this compound's pharmacological potential?

  • Methodology :

  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Antioxidant capacity : DPPH radical scavenging or ORAC assays .
  • Cytotoxicity : MTT or SRB assays on mammalian cell lines to establish safety thresholds .

Advanced Research Questions

Q. How do structural modifications (e.g., cation substitution in salts) impact the biological activity of this compound?

  • Data Contradiction Analysis : Evidence from analogous compounds shows that replacing potassium with sodium or morpholine cations reduces activity by altering solubility and bioavailability . For example, potassium salts of triazole-thioacetates exhibit ~6% higher actoprotective activity than sodium counterparts . Optimization requires balancing cation polarity with target receptor interactions .

Q. What computational strategies (e.g., molecular docking) are effective in predicting the target binding affinity of this compound?

  • Methodology :

  • Perform molecular docking using software like AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450 or bacterial dihydrofolate reductase) .
  • Validate predictions with molecular dynamics simulations to assess binding stability .
  • Compare docking scores of derivatives to prioritize candidates for synthesis .

Q. How can researchers resolve contradictions in biological activity data across derivatives with similar scaffolds?

  • Experimental Design :

  • Conduct SAR studies by systematically varying substituents (e.g., methoxyphenyl vs. thiophenyl groups) and measuring activity shifts .
  • Use QSAR models to correlate electronic (Hammett constants) or steric parameters (Taft indices) with bioactivity .
  • Validate hypotheses via isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What strategies optimize reaction yields for synthesizing thiadiazole-triazole hybrid derivatives?

  • Methodology :

  • Solvent optimization : Propan-2-ol or DMF improves cyclization efficiency compared to polar aprotic solvents .
  • Catalyst screening : Acidic conditions (e.g., glacial acetic acid) enhance Schiff base formation in hydrazide intermediates .
  • Reaction time/temperature : Reflux for 3–4 hours balances yield and side-product minimization (see Table 1 in for time-yield correlations).

Data-Driven Insights

  • Cation Effects : Potassium salts exhibit superior bioactivity due to enhanced membrane permeability (Fig. 1 in ).
  • Synthetic Yields : Substituted benzaldehyde derivatives yield 65–85% under optimized conditions (Table 1 in ).
  • Docking Scores : Derivatives with electron-donating groups (e.g., methoxy) show higher affinity for fungal CYP51 targets (ΔG ≈ -9.2 kcal/mol) .

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